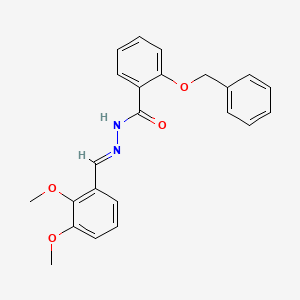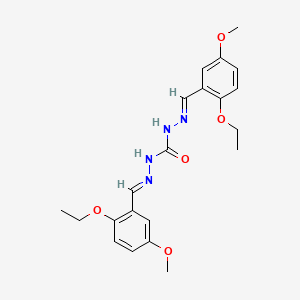
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(phenyl)methanol
概要
説明
The compound “(2-isopropyl-1-methyl-1H-imidazol-5-yl)(phenyl)methanol” is a type of imidazole derivative . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . The specific molecular structure of “this compound” is not provided in the available resources.作用機序
Target of Action
It is part of the phenotypic screening library designed for phenotypic screens . This library is enriched with compounds that have identified mechanisms of action and cover a broad diversity of biological targets .
Mode of Action
Enamine_000855, being an enamine, is likely to undergo reactions similar to other enamines. Enamines are known to undergo nucleophilic addition reactions, forming imines and enamines . The key step in these reactions is the initial nucleophilic addition to yield a carbinolamine intermediate, which then loses water to give the imine .
Biochemical Pathways
Enamines and imines, such as those formed by Enamine_000855, are reactive metabolites produced as short-lived intermediates in a number of enzymatic processes . They are particularly common as intermediates in biological pathways . The inherent reactivity of enamines and imines may perturb the metabolic network .
Pharmacokinetics
Compounds in the advanced collection of enamine, which enamine_000855 might be a part of, are known to have lead-like properties with mw ≤ 350, clogp ≤ 3, and rotb ≤ 7 . These properties could influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.
Result of Action
The overall result of an enamine reaction, such as that which Enamine_000855 might undergo, is the Michael addition of a ketone to an α,β-unsaturated carbonyl compound, yielding a 1,5-dicarbonyl product .
Action Environment
The action of Enamine_000855, like other enamines, can be influenced by environmental factors. For instance, imine and enamine formation are slow at both high pH and low pH but reach a maximum rate at a weakly acidic pH around 4 to 5 . Therefore, the pH of the environment could significantly influence the action, efficacy, and stability of Enamine_000855.
実験室実験の利点と制限
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(phenyl)methanol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent pharmacological properties. However, there are also some limitations. This compound is not very soluble in water, which can make it difficult to use in some experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for the study of (2-isopropyl-1-methyl-1H-imidazol-5-yl)(phenyl)methanol. One area of interest is the development of this compound-based drugs for the treatment of cancer, inflammation, and neurological disorders. Another area of interest is the study of the mechanism of action of this compound, which could lead to the development of more potent and specific drugs. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound could provide valuable insights into its therapeutic potential.
科学的研究の応用
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(phenyl)methanol has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to exhibit potent anti-tumor activity by inhibiting the proliferation of cancer cells. It has also been shown to induce apoptosis and inhibit angiogenesis, which are critical processes for tumor growth. Inflammation is a key factor in the pathogenesis of various diseases such as arthritis, asthma, and cardiovascular diseases. This compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurological disorders, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
Safety and Hazards
The safety and hazards of a compound depend on its specific structure and properties. While some imidazole derivatives are used in commercially available drugs , the specific safety and hazards associated with “(2-isopropyl-1-methyl-1H-imidazol-5-yl)(phenyl)methanol” are not provided in the available resources.
特性
IUPAC Name |
(3-methyl-2-propan-2-ylimidazol-4-yl)-phenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10(2)14-15-9-12(16(14)3)13(17)11-7-5-4-6-8-11/h4-10,13,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOSUJQHYYRGHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1C)C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663556 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}nicotinohydrazide](/img/structure/B3866915.png)


![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B3866945.png)
![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3866957.png)
![1-{3-[(7-chloro-4-methyl-2-quinolinyl)amino]propyl}-2-pyrrolidinone](/img/structure/B3866960.png)
![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4,5-dione 4-{[4-(difluoromethoxy)-2-nitrophenyl]hydrazone}](/img/structure/B3866964.png)
![2-[2-(2-methoxybenzylidene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B3866968.png)
![2-ethoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B3866975.png)
![2-(1,3-benzodioxol-5-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B3866986.png)
![N'-[4-(diethylamino)benzylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B3867005.png)
![N-{2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3867012.png)

